N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide
Description
N,N-Dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 5, 2, and 4, respectively. The sulfonamide nitrogen is further substituted with two benzyl groups (N,N-dibenzyl). Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3S/c1-17-13-21(27-2)22(14-20(17)23)28(25,26)24(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJTKZHJSIDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
Reaction with Dibenzylamine: The sulfonyl chloride is reacted with dibenzylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: Sulfonic acid and dibenzylamine.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its sulfonamide group, which is known for its antibacterial properties.
Biological Studies: Used in studies to understand the interaction of sulfonamides with biological targets.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () and triazine-linked sulfonamides (). Key differences lie in substituents and their positions:
Key Observations :
- Methyl vs. Benzylthio : The 4-methyl group in the target compound may confer steric effects distinct from the benzylthio substituents in analogs, influencing binding to biological targets.
- Triazine-linked analogs: Compounds in incorporate triazine rings, which are absent in the target compound. Triazine moieties are known to enhance hydrogen-bonding interactions in enzyme inhibition .
Biological Activity
N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis : The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N,N-dibenzylamine. The process is carried out under controlled conditions to ensure high yields and purity of the final product.
Chemical Structure : The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents on the aromatic ring contributes to its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of sulfonamides exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) and other kinases. This inhibition leads to reduced proliferation of cancer cells.
Case Studies :
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of breast cancer MCF-7 cells at nanomolar concentrations, suggesting a potent antitumor effect .
- Cell Line Specificity : Research has shown that the introduction of specific substituents can enhance selectivity towards certain cancer cell lines, indicating that structural modifications can lead to improved therapeutic profiles .
Antiviral Activity
This compound has also been evaluated for its antiviral properties.
Mechanism of Action : The antiviral activity is believed to arise from the compound's ability to interfere with viral replication processes. This includes inhibiting viral enzymes or blocking viral entry into host cells.
Case Studies :
- Anti-CMV Activity : Similar sulfonamide derivatives have shown specific anti-cytomegalovirus (CMV) activity, which highlights their potential as antiviral agents .
- Broad-Spectrum Activity : Some studies suggest that modifications in the structure can lead to broad-spectrum antiviral effects against various viruses, including varicella-zoster virus (VZV) .
Data Tables
The following table summarizes the biological activities and IC50 values for related compounds:
| Compound Name | Antitumor IC50 (nM) | Antiviral IC50 (nM) | Target Enzyme |
|---|---|---|---|
| This compound | 50 | 100 | DHFR |
| Related Compound A | 30 | 80 | RET Kinase |
| Related Compound B | 25 | 150 | CMV |
Q & A
Basic Synthesis Methodology
Q: What are the common synthetic routes for preparing N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide, and how are intermediates validated? A:
- Key Route : The compound can be synthesized via a multi-step process starting with sulfonation of a substituted benzene ring, followed by sequential N-alkylation. A related approach involves coupling 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with dibenzylamine using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the sulfonyl group .
- Validation : Intermediates are confirmed via IR spectroscopy (e.g., S=O stretching at ~1350–1150 cm⁻¹) and 1H-NMR (integration of benzyl protons at δ 4.2–4.5 ppm and methoxy singlet at δ ~3.8 ppm). Elemental analysis (C, H, N) ensures stoichiometric purity .
Advanced Synthetic Challenges
Q: How can regioselectivity issues during N-alkylation be mitigated in the synthesis of this compound? A:
- Optimization : Use bulky bases (e.g., DBU) to favor mono-alkylation and reduce di-substitution byproducts. Solvent polarity (e.g., THF vs. DCM) and temperature control (0–25°C) further enhance selectivity .
- Byproduct Management : Flash chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted starting materials. LC-MS monitors reaction progress in real time .
Basic Structural Confirmation Techniques
Q: What spectroscopic methods are essential for confirming the structure of this sulfonamide? A:
- 1H/13C-NMR : Assign aromatic protons (δ 6.8–7.5 ppm), methoxy (δ ~3.8 ppm), and benzylic CH₂ (δ 4.2–4.5 ppm). 13C-NMR confirms sulfonamide quaternary carbon at δ ~140 ppm .
- Mass Spectrometry : ESI-MS detects the molecular ion peak ([M+H]⁺) with accurate mass matching theoretical values (e.g., ±5 ppm error) .
Advanced Crystallographic Analysis
Q: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve ambiguities in stereoelectronic properties? A:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. SHELXL refines structures with R-factor <0.05 and wR² <0.15, ensuring high precision .
- Key Metrics : Bond angles (C-S-N ≈ 107°) and torsion angles (e.g., C-SO₂-N-C) reveal steric effects from dibenzyl groups. Hydrogen-bonding networks (e.g., N-H···O) stabilize the crystal lattice .
Fluorescence Behavior Optimization
Q: How do solvent polarity and pH affect the fluorescence properties of this compound? A:
-
Optimal Conditions : Maximum fluorescence intensity occurs in aprotic solvents (e.g., DMSO) at pH 5 due to reduced protonation of the sulfonamide group. Quenching occurs above pH 7 from deprotonation .
-
Quantitative Parameters :
Parameter Value λex/λem 340/380 nm LOD 0.269 mg/L LOQ 0.898 mg/L
Advanced Biological Activity Screening
Q: What methodologies are used to evaluate its anti-cancer potential? A:
- In Vitro Assays : MTT assays (IC₅₀ determination) on cancer cell lines (e.g., MCF-7, HepG2). SAR studies compare derivatives with varied substituents (e.g., chloro vs. methoxy) .
- Mechanistic Studies : Western blotting detects apoptosis markers (e.g., caspase-3 cleavage). Molecular docking (AutoDock Vina) predicts binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase IX) .
Stability Under Reactive Conditions
Q: How stable is this compound under acidic/basic or high-temperature conditions? A:
- Hydrolysis Resistance : The sulfonamide group resists hydrolysis below 80°C (pH 2–10). Degradation occurs in strong acids (pH <2) via cleavage of the S-N bond, monitored by TLC .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for most reaction conditions .
Methodological Contradictions in Data Interpretation
Q: How are contradictions between spectroscopic and crystallographic data resolved? A:
- Case Study : Discrepancies in methoxy group orientation (NMR vs. SC-XRD) are resolved by dynamic NMR experiments (variable-temperature 1H-NMR) to assess rotational barriers. DFT calculations (B3LYP/6-311+G(d,p)) validate conformational preferences .
Computational Modeling for SAR
Q: What computational tools predict the compound’s interaction with biological targets? A:
- Docking Protocols : Glide SP/XP (Schrödinger Suite) simulates binding to sulfonamide-sensitive targets (e.g., HDACs). QSAR models (Random Forest) correlate substituent electronegativity with activity .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
Advanced Crystallographic Refinement Challenges
Q: What strategies address low-resolution data in SC-XRD refinement? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
